ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE
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Overview
Description
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE, also known as acetophenone (2,4-dinitrophenyl)hydrazone, is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.2695 g/mol . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further bonded to a (2,4-dinitrophenyl)hydrazone group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of acetophenone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using glacial acetic acid as a catalyst . The process involves heating the reactants under reflux conditions for several hours until the formation of the hydrazone derivative is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme kinetics and inhibition.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds
Mechanism of Action
The mechanism of action of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form stable hydrazone derivatives. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon. The resulting hydrazone derivative is stable and can be used for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.
Ethanone, 1-(2-hydroxyphenyl)-: Contains a hydroxy group instead of a nitro group.
Ethanone, 1-phenyl-2-phenylsulfonyl-, hydrazone: Contains a phenylsulfonyl group instead of a dinitrophenyl group
Uniqueness
This compound is unique due to its specific combination of phenyl, ethanone, and (2,4-dinitrophenyl)hydrazone groups, which confer distinct chemical reactivity and applications in various fields .
Properties
CAS No. |
1677-87-8 |
---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2,4-dinitro-N-[(Z)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b15-10- |
InChI Key |
IMTAQIPVTJOORO-GDNBJRDFSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
1677-87-8 | |
Origin of Product |
United States |
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